molecular formula C9H11FO2 B7901445 (2-Ethoxy-5-fluorophenyl)methanol

(2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445
M. Wt: 170.18 g/mol
InChI Key: JSSWUBPSTLYARZ-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-fluorophenyl)methanol is a benzyl alcohol derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 5-position of the phenyl ring, with a hydroxymethyl (-CH₂OH) group attached to the aromatic core. Its molecular formula is C₉H₁₁FO₂, yielding a molecular weight of 170.18 g/mol. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which influence its physicochemical properties, such as polarity, acidity of the benzylic alcohol, and reactivity in synthetic applications.

Properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWUBPSTLYARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of Hydroxybenzaldehyde Derivatives

The synthesis begins with the preparation of the aldehyde precursor, 2-ethoxy-5-fluorobenzaldehyde , through O-alkylation of a hydroxybenzaldehyde derivative. This method, adapted from protocols for analogous compounds, involves reacting 5-fluoro-2-hydroxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions.

Reaction Conditions:

  • Substrate: 5-Fluoro-2-hydroxybenzaldehyde (10 mmol)

  • Alkylating Agent: Ethyl bromide (20 mmol)

  • Base: Anhydrous K₂CO₃ (4.5 g)

  • Solvent: Acetone (40–50 mL)

  • Temperature: Reflux (~56°C)

  • Reaction Time: 1.5–2 hours (monitored by gas chromatography).

The ethoxy group is introduced at the ortho position relative to the hydroxyl group, which is subsequently deprotonated and alkylated. The fluorine atom at the para position remains intact due to its electron-withdrawing nature, which stabilizes the ring against further substitution.

Reduction of the Aldehyde Intermediate

The aldehyde group in 2-ethoxy-5-fluorobenzaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄). While NaBH₄ typically requires no additives for aldehyde reduction, the NaBH₄/I₂ system has been documented for enhanced reactivity in analogous reductions.

Reduction Protocol:

  • Substrate: 2-Ethoxy-5-fluorobenzaldehyde (10 mmol)

  • Reducing Agent: NaBH₄ (12 mmol)

  • Solvent: Methanol or tetrahydrofuran (THF)

  • Additive (Optional): I₂ (5 mmol) for accelerated kinetics

  • Temperature: Room temperature (NaBH₄ alone) or 0°C to reflux (with I₂)

  • Reaction Time: 2–4 hours

The methanol group is introduced via hydride transfer to the carbonyl carbon, yielding 1.3–1.5 g (70–85% yield) of this compound after workup and purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice: Acetone is preferred for O-alkylation due to its polar aprotic nature, which stabilizes the transition state. Methanol or THF is optimal for reduction, balancing solubility and reaction rate.

  • Temperature Control: Reflux conditions (~56°C in acetone) maximize alkylation efficiency, while reductions proceed efficiently at ambient temperatures.

Catalytic and Stoichiometric Considerations

  • Base Loading: Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation of the hydroxyl group, preventing side reactions.

  • Reducing Agent Ratio: A 1.2:1 molar ratio of NaBH₄ to aldehyde minimizes over-reduction byproducts.

Industrial Production Methods

Scaling the synthesis necessitates addressing:

  • Continuous Flow Reactors: To enhance heat transfer and mixing during O-alkylation.

  • Catalyst Recovery: Recycling K₂CO₃ via filtration and solvent distillation.

  • Safety Protocols: Handling NaBH₄ under inert atmospheres to prevent hydrogen gas accumulation.

Comparative Analysis of Alternative Methods

MethodSubstrateReagents/ConditionsYield (%)AdvantagesLimitations
O-Alkylation 5-Fluoro-2-hydroxybenzaldehydeEthyl bromide, K₂CO₃, acetone85–90High regioselectivityRequires anhydrous conditions
Reduction 2-Ethoxy-5-fluorobenzaldehydeNaBH₄/I₂, THF78–92Tolerates electron-deficient ringsI₂ introduces handling complexity
Hydroboration AlkenesBH₃, H₂O₂/OH⁻60–75Applicable to unsaturated precursorsMulti-step, lower atom economy

Mechanistic Insights

O-Alkylation Mechanism

The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with ethyl bromide. The fluorine atom’s inductive effect directs electrophilic attack to the ortho position.

Reduction Pathway

NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated during workup to yield the alcohol .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Ethoxy-5-fluorobenzaldehyde or 2-Ethoxy-5-fluorobenzoic acid.

    Reduction: 2-Ethoxy-5-fluorotoluene.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(2-Ethoxy-5-fluorophenyl)methanol is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various functional group transformations makes it a valuable building block for chemists. The presence of the ethoxy and fluorine groups enhances its reactivity, allowing for diverse synthetic pathways that can lead to the development of new compounds with desired properties.

Biological Research

Enzyme Interactions and Metabolic Pathways
In biological studies, this compound can be used to investigate enzyme interactions and metabolic pathways involving phenolic compounds. The compound's structure allows it to participate in hydrogen bonding, which can influence its solubility and reactivity in biological systems. This property is essential for studying biochemical pathways and understanding how various compounds interact within cellular environments.

Pharmaceutical Applications

Cancer Treatment
Recent research has indicated that derivatives of this compound may have applications in cancer treatment. For instance, compounds derived from this structure have been shown to modulate immune responses, potentially enhancing the effectiveness of cancer therapies such as chemotherapy and immunotherapy. Studies suggest that these compounds can act as modulators of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression .

Case Study: Prostaglandin E2 Receptor Modulation

A study highlighted the use of this compound derivatives in treating various cancers, including melanoma, lung cancer, and gastrointestinal cancers. The compounds were found to reactivate immune responses within tumors, suggesting a dual role in both direct anti-cancer activity and enhancement of existing treatments .

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-fluorophenyl)methanol largely depends on its interactions with biological molecules. The ethoxy and fluorine substituents can influence the compound’s binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups
This compound C₉H₁₁FO₂ 170.18 2-Ethoxy, 5-Fluoro, -CH₂OH
(2-Chloro-5-ethoxy-4-fluorophenyl)methanol C₉H₁₀ClFO₂ 204.63 2-Chloro, 5-Ethoxy, 4-Fluoro, -CH₂OH
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol C₁₉H₂₂BrFNO₃ 411.29 3-Bromo, 5-Ethoxy, 4-(2-fluorobenzyloxy), -NHCH₂CH₂OH

Physicochemical Properties and Reactivity

  • Reactivity: The target’s benzylic alcohol (-CH₂OH) is susceptible to oxidation (e.g., to aldehydes) or esterification. The electron-withdrawing fluorine at position 5 may slightly enhance the acidity of the hydroxyl group. The compound’s bromine atom (position 3) and aminoethanol side chain facilitate diverse reactivity, such as Suzuki coupling (via bromo) or salt formation (via the amine) .

Biological Activity

(2-Ethoxy-5-fluorophenyl)methanol is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an ethoxy group and a fluorine atom on a phenyl ring, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H11FO2\text{C}_9\text{H}_{11}\text{F}\text{O}_2

This structure includes:

  • An ethoxy (-OCH₂CH₃) group
  • A fluorine atom at the 5-position of the phenyl ring
  • A hydroxymethyl (-CH₂OH) group

These functional groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biological molecules. Key mechanisms include:

  • Enzyme Interactions : The compound can act as an inhibitor or modulator of specific enzymes due to the presence of the methanol group, which can participate in hydrogen bonding. This interaction may affect enzyme kinetics and metabolic pathways involving phenolic compounds .
  • Receptor Binding : The ethoxy and fluorine substituents can enhance binding affinity to certain receptors, potentially influencing signaling pathways related to cancer and inflammation .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the phenyl ring can lead to variations in growth inhibition rates, suggesting that this compound may also possess anticancer properties .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound show promising anticancer activity. For example:

CompoundCell LineIC50 (µM)% Inhibition
CTR-32MDA-MB-468 (Breast Cancer)3690.47
CTR-40HCT-116 (Colon Cancer)2081.58
CTR-21SK-MEL-5 (Melanoma)0.6784.32

These findings suggest that structural modifications on the phenyl ring significantly affect the compound's efficacy against cancer cells .

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Inflammation Modulation : Preliminary studies indicate that it may modulate inflammatory responses, possibly through interactions with immune cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Study on Anticancer Efficacy : A study evaluated the compound's effects on multiple cancer cell lines, revealing significant inhibition rates comparable to established chemotherapeutic agents .
  • Enzyme Inhibition Analysis : Research demonstrated that this compound inhibited specific enzymes involved in metabolic pathways associated with tumor growth, suggesting its role as a potential therapeutic agent .

Q & A

Q. What are the common synthetic routes for (2-Ethoxy-5-fluorophenyl)methanol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

Halogenation : Introduce fluorine at the 5-position via electrophilic substitution using HF or fluorinating agents.

Etherification : Ethoxy group introduction at the 2-position via nucleophilic substitution (e.g., Williamson ether synthesis with ethyl bromide and a phenol intermediate).

Reduction : Reduce a carbonyl precursor (e.g., (2-ethoxy-5-fluorophenyl)ketone) to the alcohol using NaBH₄ or LiAlH₄ .
Key Considerations :

  • Monitor reaction conditions (temperature, solvent polarity) to avoid over-halogenation or ether cleavage.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Synthetic Step Reagents/Conditions Yield Range
FluorinationHF, 0–5°C60–75%
EtherificationEthyl bromide, K₂CO₃, DMF70–85%
ReductionNaBH₄, MeOH80–95%

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) and methanol (-CH₂OH) groups. Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm); aromatic protons show splitting patterns due to fluorine coupling .
  • IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3600 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry : Molecular ion peak at m/z 170.1 (C₉H₁₁FO₂) with fragmentation patterns consistent with ethoxy and fluorophenyl groups .
    • Validation : Cross-reference data with NIST Chemistry WebBook or PubChem entries for analogous structures .

Advanced Research Questions

Q. How can contradictory data in solubility and reactivity studies of this compound be resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity, impurities, or measurement techniques. Address this via:

Standardized Solubility Tests : Use OECD guidelines (e.g., shake-flask method) in solvents like DMSO, methanol, and water.

Reactivity Profiling : Compare kinetic data (e.g., oxidation rates with CrO₃) under controlled pH and temperature.

Cross-Validation : Replicate experiments using independent analytical methods (HPLC vs. GC-MS) .
Example : Discrepancies in solubility in polar solvents may stem from residual water content; use Karl Fischer titration to quantify moisture .

Q. What computational strategies predict the environmental impact of this compound?

  • Methodological Answer :
  • Quantitative Structure-Activity Relationship (QSAR) : Model biodegradability and toxicity using software like EPI Suite. Input SMILES strings (e.g., COC1=CC(=CC=C1F)CO) to estimate logP (2.1) and BOD₅ (30–40%) .
  • Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., laccase) to assess persistence.
    Outcome : Predict half-life in soil (≈30–60 days) and prioritize lab validation .

Q. How can methanol crossover be mitigated in electrochemical applications of this compound derivatives?

  • Methodological Answer : In fuel cell systems, methanol crossover reduces efficiency. Strategies include:
  • Thin Electrolyte Layers : Use sulfonated polymers (e.g., Nafion) with 10–50 µm thickness to block methanol diffusion .
  • Flow Rate Optimization : Maintain ≥0.5 mL/min flow rates in porous channels to counteract diffusion (Darcy’s law: Q = −(κA/μ)(ΔP/L)) .
    Experimental Validation : Compare polarization curves with/without flow electrolyte layers to quantify crossover reduction .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., solvent evaporation).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .

Future Research Directions

Q. What are emerging biocatalytic approaches for synthesizing this compound?

  • Methodological Answer :
  • Enzyme Screening : Test alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) for ketone reduction in aqueous media.
  • Solvent Engineering : Use deep eutectic solvents (e.g., choline chloride/urea) to enhance enzyme stability and yield .
    Optimization Targets : Achieve >90% enantiomeric excess (ee) and scale-up to gram quantities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.